MARCKS Peptide (151-175), Phosphorylated refers to a specific segment of the Myristoylated Alanine-Rich C Kinase Substrate protein, which plays a significant role in cellular signaling pathways. This peptide, particularly its phosphorylated form, is critical in various biological processes, including cell migration, exocytosis, and phagocytosis. The phosphorylation of this peptide enhances its interactions with phospholipids and other proteins, thereby modulating several signaling pathways.
Source: The MARCKS protein is expressed in various tissues and is particularly abundant in platelets and brain tissues. The peptide sequence corresponds to amino acids 151 to 175 of the MARCKS protein, which contains the phosphorylation sites targeted by Protein Kinase C.
Classification: MARCKS is classified as a phospholipid-binding protein that acts as a substrate for Protein Kinase C. It is involved in the regulation of actin dynamics and cellular processes influenced by phosphatidylinositol signaling.
The synthesis of MARCKS Peptide (151-175), Phosphorylated typically involves solid-phase peptide synthesis techniques. The process includes:
Technical details indicate that specific conditions must be maintained to ensure proper phosphorylation during or after synthesis. For instance, the presence of Protein Kinase C during synthesis can facilitate the phosphorylation of serine residues within the peptide .
The molecular structure of MARCKS Peptide (151-175) includes:
The structural data shows that upon phosphorylation, the conformation of MARCKS changes, enhancing its affinity for phospholipids such as phosphatidylinositol 4,5-bisphosphate (PIP2) and influencing downstream signaling pathways .
MARCKS Peptide (151-175), Phosphorylated participates in several key chemical reactions:
These reactions are crucial for understanding how MARCKS regulates various cellular functions.
The mechanism of action for MARCKS Peptide (151-175), Phosphorylated involves:
Data from studies indicate that inhibiting MARCKS activity can significantly reduce proplatelet formation and affect fibroblast activation in pathological conditions like idiopathic pulmonary fibrosis .
The physical and chemical properties of MARCKS Peptide (151-175), Phosphorylated include:
Analyses show that the phosphorylated form exhibits enhanced stability compared to its unphosphorylated counterpart due to increased interactions with membrane components .
MARCKS Peptide (151-175), Phosphorylated has several scientific uses:
Recent studies suggest that targeting this peptide could provide new strategies for treating conditions like idiopathic pulmonary fibrosis by modulating fibroblast activity .
The MARCKS effector domain (ED) peptide (residues 151–175) features a conserved 25-amino-acid sequence (KKKKKRFSFKKSFKLSGFSFKKNKK) characterized by a high density of cationic lysine residues (13 net positive charges at physiological pH) and hydrophobic phenylalanine groups. This structural motif enables two critical functions:
This dual binding mechanism allows the peptide to cluster up to 13 PIP₂ molecules per molecule, sequestering them within lipid raft microdomains and restricting their lateral mobility [2] [7]. Comparative studies reveal >96% sequence conservation across vertebrates (Table 1), underscoring its functional non-redundancy [2].
Table 1: Conservation of MARCKS Effector Domain Sequences
Species | Effector Domain Sequence (151-175) | Homology (%) |
---|---|---|
Human | KKKKKRFSFKKSFKLSGFSFKKNKK | 100 |
Bovine | KKKKKRFSFKKSFKLSGFSFKKNKK | 100 |
Mouse | KKKKKRFSFKKSFKLSGFSFKKSKK | 92 |
Chicken | KKKKKRFSFKKSFKLSGFSFKKNKK | 100 |
Phosphorylation at serine residues (Ser156, Ser163, Ser170) by protein kinase C (PKC) or Rho kinase (ROCK) introduces negatively charged phosphate groups, neutralizing the ED’s net positive charge. This triggers an "electrostatic switch" mechanism with two key consequences:
Biophysical analyses confirm phosphorylation reduces PIP₂ binding affinity by >200-fold [4]. This reversible translocation modulates membrane plasticity, as evidenced by disrupted actin-PIP₂ crosslinking in phosphorylated states [2] [7].
Table 2: Phosphorylation-Induced Changes in MARCKS(151-175) Properties
Property | Unphosphorylated State | Phosphorylated State |
---|---|---|
Net Charge | +13 | +7 (after triple phosphorylation) |
Membrane Affinity | High (Kd ~50 nM) | Low (Kd >10 µM) |
PIP₂ Clustering | Active (13 lipids/peptide) | Abolished |
Actin Crosslinking | Promoted | Inhibited |
PIP₂ hydrolysis by PLC-γ is sterically hindered when MARCKS(151-175) sequesters PIP₂ into clustered microdomains. Key mechanisms include:
Phosphorylation reverses this inhibition: Upon PKC activation, phosphorylated MARCKS releases PIP₂, restoring PLC-mediated hydrolysis of PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1] [7]. Experimental data show a >70% reduction in PLC activity in the presence of unphosphorylated MARCKS(151-175), while phosphorylated peptide restores baseline hydrolysis [1].
Elevated intracellular Ca²⁺ activates calmodulin (CaM), which binds to the MARCKS ED via two mechanisms:
This CaM-mediated dissociation occurs independently of phosphorylation, providing a Ca²⁺-sensitive pathway for PIP₂ release (Fig. 1). Surface plasmon resonance (SPR) studies demonstrate CaM reduces MARCKS-PIP₂ binding affinity by ~150-fold [6]. Notably, PKC phosphorylation and CaM binding are mutually antagonistic: CaM sterically inhibits PKC phosphorylation, while phosphorylation disrupts CaM complexes [4] [5].
Table 3: Calcium/Calmodulin Effects on MARCKS(151-175)
Parameter | Effect | Functional Consequence |
---|---|---|
CaM Binding Affinity | Kd = 2 nM (unphosphorylated ED) | Rapid membrane dissociation |
PIP₂ Release Efficiency | >80% within 30 sec of Ca²⁺ influx | Restores PLC/PI3K signaling |
PKC Interference | CaM blocks Ser phosphorylation sites | Coordinates Ca²⁺/PKC crosstalk |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7